

# IMM-01: A Comparative Analysis Against Standard-of-Care Treatments in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IMM-01  |           |
| Cat. No.:            | B608080 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **IMM-01**, an investigational SIRPα-Fc fusion protein, against current standard-of-care (SoC) treatments for relapsed or refractory (R/R) lymphomas and advanced solid tumors. The information is compiled from publicly available clinical trial data and is intended to inform the research and drug development community.

# Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity

**IMM-01** is a recombinant human signal regulatory protein  $\alpha$  (SIRP $\alpha$ ) IgG1 fusion protein. Its primary mechanism of action involves blocking the interaction between CD47, a "don't eat me" signal overexpressed on many cancer cells, and the SIRP $\alpha$  receptor on macrophages.[1][2][3] [4] By inhibiting this checkpoint, **IMM-01** enhances the phagocytosis of tumor cells by macrophages. This action not only directly eliminates cancer cells but also facilitates the presentation of tumor antigens to T-cells, thereby stimulating a broader, adaptive anti-tumor immune response.[1][2][3] This dual mechanism holds the potential to augment both innate and adaptive immunity against tumors.[2][3]

A key feature of **IMM-01** is its weak binding to human erythrocytes, which is designed to prevent the severe hemolysis that can be a significant side effect of some anti-CD47 monoclonal antibodies.[1][2]





Click to download full resolution via product page

**Caption: IMM-01** blocks the CD47-SIRPα inhibitory signaling pathway.

#### Performance of IMM-01 in Clinical Trials

**IMM-01** has been evaluated in early-phase clinical trials as both a monotherapy and in combination with other anti-cancer agents, demonstrating promising anti-tumor activity and a manageable safety profile.

### IMM-01 Monotherapy in Relapsed/Refractory Lymphoma

A first-in-human Phase I study (ChiCTR1900024904) enrolled 14 patients with various R/R lymphomas who had failed standard therapies. The study showed encouraging preliminary efficacy.[1]

#### **IMM-01** in Combination with Tislelizumab

The IMM01-04 study (Phase 1b/2 and Phase 2) evaluated **IMM-01** in combination with tislelizumab, an anti-PD-1 antibody.

- Advanced Solid Tumors (Phase 1b): In a cohort of 14 heavily pre-treated patients (median of 4 prior therapies), the combination showed preliminary anti-tumor activity. Notably, 92.9% of these patients had previously received anti-PD-1/L1 treatment.[2][3][5]
- R/R Classical Hodgkin Lymphoma (Phase 2): A dedicated cohort of 33 cHL patients who had failed prior anti-PD-1 treatment was enrolled. The combination demonstrated a robust anti-tumor effect in this difficult-to-treat population.[4][6]



## Comparative Analysis: IMM-01 vs. Standard-of-Care

The following tables summarize the performance of **IMM-01** and relevant standard-of-care treatments in similar patient populations.

# Table 1: Relapsed/Refractory Classical Hodgkin Lymphoma (Post Anti-PD-1 Failure)



| Treatmen<br>t<br>Regimen     | Trial                 | Patient<br>Populatio<br>n                                  | ORR   | CR    | PFS                       | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                                                                  |
|------------------------------|-----------------------|------------------------------------------------------------|-------|-------|---------------------------|----------------------------------------------------------------------------------------------------------------------------|
| IMM-01 +<br>Tislelizuma<br>b | IMM01-04<br>(Phase 2) | R/R cHL,<br>failed prior<br>anti-PD-1<br>(n=32)            | 65.6% | 18.8% | 6-month<br>rate: 68.7%    | Lymphocyt e count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)[4] [6] |
| Brentuxima<br>b Vedotin      | KEYNOTE-<br>204       | R/R cHL,<br>post-ASCT<br>or ASCT-<br>ineligible<br>(n=153) | 54.2% | N/A   | Median:<br>8.3 months     | Neutropeni<br>a,<br>peripheral<br>sensory<br>neuropathy<br>.[7][8]                                                         |
| Pembrolizu<br>mab            | KEYNOTE-<br>204       | R/R cHL,<br>post-ASCT<br>or ASCT-<br>ineligible<br>(n=151) | 65.6% | 24.5% | Median:<br>13.2<br>months | Hypothyroi<br>dism,<br>pyrexia,<br>pruritus.[7]                                                                            |

Note: The patient populations are not identical, making direct cross-trial comparisons challenging. The **IMM-01** cohort specifically enrolled patients who had failed prior anti-PD-1 therapy, a particularly challenging subset.



(Rituximab

Lenalidomi

de)

Table 2: Relapsed/Refractory Follicular Lymphoma Key **Treatmen Patient** Adverse t Trial **Populatio ORR CR PFS Events** Regimen (Grade n ≥3) Thrombocy topenia, R/R neutropeni IMM-01 Phase 1 Lymphoma 100% (in 1 100% (in 1 a, pyrexia, (ChiCTR19 N/A Monothera (1 FL patient) patient) anemia 00024904) ру patient) (mostly Grade 1/2). [1] Cytokine release R/R FL syndrome, **EPCORE** 16-month **Epcoritama** after ≥1 neutropeni FL-1 95% 83%  $b + R^2$ prior line rate: 85.5% a, anemia, (Phase 3) (n=243)thrombocyt openia.[9] [10]  $\mathbb{R}^2$ 

Note: **IMM-01** data is from a single patient in a Phase 1 trial and should be interpreted with caution.

79%

R/R FL

after ≥1

prior line

(n=245)

**EPCORE** 

(Phase 3)

FL-1

# Table 3: Advanced Solid Tumors (Heavily Pre-treated, Post Anti-PD-1)

50%

Neutropeni

diarrhea.[9]

a, rash,

[10]

16-month

rate: 40.2%



| Treatmen<br>t<br>Regimen     | Trial                  | Patient<br>Populatio<br>n                                                | ORR                                         | PR                   | SD     | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                                                               |
|------------------------------|------------------------|--------------------------------------------------------------------------|---------------------------------------------|----------------------|--------|---------------------------------------------------------------------------------------------------------|
| IMM-01 +<br>Tislelizuma<br>b | IMM01-04<br>(Phase 1b) | Advanced<br>Solid<br>Tumors,<br>median 4<br>prior<br>therapies<br>(n=14) | 7.1%                                        | 7.1% (1<br>NSCLC pt) | 21.4%  | Lymphocyt e count decreased (21.4%), WBC decreased (14.3%), Platelet count decreased (14.3%).[2] [3][5] |
| Standard<br>of Care<br>(SoC) | Various                | Post-<br>immunothe<br>rapy<br>advanced<br>solid<br>tumors                | Generally<br>low, often<br>single<br>digits | Varies               | Varies | Dependent on agent (e.g., chemother apy-related toxicities).                                            |

Note: Efficacy of SoC in such a heavily pre-treated, post-immunotherapy population is generally poor, with limited data from dedicated prospective trials. The **IMM-01** data, while preliminary, suggests potential activity in this high-unmet-need setting.

### **Experimental Protocols**

Detailed protocols for the **IMM-01** trials are registered under clinical trial identifiers ChiCTR1900024904, chictr20220791, and NCT05833984. The general workflow for these studies is outlined below.

## **Key Methodologies from IMM-01 Clinical Trials**

### Validation & Comparative





- Study Design: The initial studies utilized a dose-escalation design (standard 3+3) to determine safety and the recommended Phase 2 dose (RP2D), followed by dose-expansion cohorts in specific tumor types.[1][2][11]
- Patient Population: Enrolled patients had relapsed or refractory disease and had failed previous standard therapies. Specific inclusion criteria required adequate organ function and an ECOG performance status of 0 or 1.[1][11]
- Treatment Administration:
  - IMM-01 Monotherapy (Phase 1): Intravenous infusion weekly in escalating dose cohorts.
     [1]
  - IMM-01 + Tislelizumab (Phase 1b/2): IMM-01 administered intravenously once a week,
     with tislelizumab (200mg) administered once every 3 weeks.[2][4][11]
- Efficacy Assessment: Tumor responses were evaluated based on the Lugano Classification 2014 for lymphomas.[1][4]
- Safety Assessment: Adverse events were graded according to NCI CTCAE v5.0. Doselimiting toxicities (DLTs) were monitored during the dose-escalation phase.[11]





Click to download full resolution via product page

**Caption:** Generalized experimental workflow for **IMM-01** clinical trials.



#### Conclusion

The preliminary clinical data for **IMM-01**, a SIRPα-Fc fusion protein, demonstrates a favorable safety profile and promising anti-tumor activity in patients with heavily pre-treated relapsed or refractory lymphomas and advanced solid tumors. In R/R classical Hodgkin lymphoma patients who have failed prior anti-PD-1 therapy, the combination of **IMM-01** with tislelizumab shows an objective response rate of 65.6%, which is comparable to the rates seen with standard-of-care agents like pembrolizumab in a broader R/R cHL population.[4][7][8] The unique mechanism of action, targeting the CD47-SIRPα axis to enhance macrophage-led phagocytosis, represents a distinct immunotherapeutic approach. While the data are still early and from small patient cohorts, they suggest that **IMM-01** could offer a meaningful clinical benefit, particularly in populations with high unmet medical needs. Further investigation in larger, randomized trials is warranted to definitively establish its role in the treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. asco.org [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pembrolizumab New Standard of Care for Relapsed or Refractory Classical Hodgkin Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Genmab Presents Pivotal Phase 3 Data from EPCORE® FL-1 Trial Demonstrating Clinical Benefit of EPKINLY® (epcoritamab-bysp) in Combination with Rituximab and







Lenalidomide (R2) in Patients with Relapsed or Refractory Follicular Lymphoma - BioSpace [biospace.com]

- 11. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [IMM-01: A Comparative Analysis Against Standard-of-Care Treatments in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608080#benchmarking-imm-01-s-performance-against-standard-of-care-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com